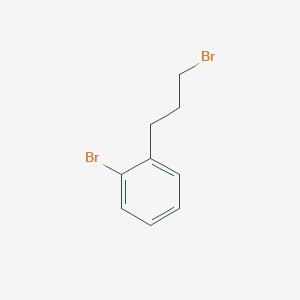

1-Bromo-2-(3-bromopropyl)benzene

Description

BenchChem offers high-quality 1-Bromo-2-(3-bromopropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(3-bromopropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-(3-bromopropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAZJPZJOSGBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-(3-bromopropyl)benzene (CAS 1075-28-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-2-(3-bromopropyl)benzene is a versatile bifunctional organic molecule featuring both an aromatic and an aliphatic bromine atom. This unique structural arrangement imparts differential reactivity, making it a valuable building block in synthetic organic chemistry. The presence of two distinct halogenated sites allows for selective and sequential transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and reactivity of 1-Bromo-2-(3-bromopropyl)benzene, with a focus on its potential applications in medicinal chemistry and drug development as a precursor to polycyclic systems and other complex scaffolds.

Physicochemical and Spectral Properties

1-Bromo-2-(3-bromopropyl)benzene is a liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1075-28-1 | [2] |

| Molecular Formula | C₉H₁₀Br₂ | [2] |

| Molecular Weight | 277.99 g/mol | [2] |

| Physical State | Liquid | [1] |

| Boiling Point | 75-76 °C at 0.1 Torr | [2] |

| Density | ~1.7 g/cm³ (predicted) | [3] |

| IUPAC Name | 1-Bromo-2-(3-bromopropyl)benzene | |

| SMILES | C1=CC=C(C(=C1)CCCBr)Br |

Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with complex splitting patterns due to their ortho, meta, and para relationships. The aliphatic protons of the bromopropyl chain will appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms, with the carbons attached to bromine atoms being significantly deshielded.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks).[4] Fragmentation is likely to involve the loss of a bromine radical and cleavage of the propyl chain.[5][6]

Synthesis of 1-Bromo-2-(3-bromopropyl)benzene

The synthesis of 1-Bromo-2-(3-bromopropyl)benzene can be achieved through several strategic routes, primarily involving the introduction of the bromopropyl side chain onto a pre-brominated benzene ring or the modification of an existing side chain. Two plausible and efficient methods are detailed below.

Anti-Markovnikov Hydrobromination of 2-Allyl-1-bromobenzene

This approach involves the radical-initiated addition of hydrogen bromide to 2-allyl-1-bromobenzene. The anti-Markovnikov regioselectivity ensures the bromine atom adds to the terminal carbon of the allyl group, yielding the desired product.[7][8][9]

Reaction Scheme:

Caption: Anti-Markovnikov hydrobromination of 2-allyl-1-bromobenzene.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-allyl-1-bromobenzene in a suitable inert solvent (e.g., cyclohexane).

-

Initiator Addition: Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.

-

HBr Addition: Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in a non-polar solvent. The reaction can be initiated by gentle heating or UV irradiation.[10]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench any remaining HBr and initiator by washing the reaction mixture with an aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Purification: Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Free-Radical Bromination of 1-Bromo-2-propylbenzene

An alternative synthesis involves the free-radical bromination of 1-bromo-2-propylbenzene at the benzylic position, followed by a rearrangement, or more likely, at the terminal methyl group of the propyl chain. However, achieving selectivity for the terminal position over the benzylic position can be challenging. A more controlled approach would be to use N-bromosuccinimide (NBS) as the bromine source, which provides a low concentration of bromine, favoring allylic or benzylic bromination.[11][12][13]

Reaction Scheme:

Caption: Free-radical bromination of 1-bromo-2-propylbenzene.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-propylbenzene in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Initiation: Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the reaction.

-

Reaction Monitoring: Monitor the reaction progress by GC or TLC, observing the disappearance of the starting material and the formation of the product.

-

Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-Bromo-2-(3-bromopropyl)benzene stems from the differential reactivity of its two bromine atoms. The alkyl bromide is susceptible to nucleophilic substitution (SN2) reactions, while the aryl bromide is less reactive towards nucleophiles but can participate in a variety of transition-metal-catalyzed cross-coupling reactions.[14]

Intramolecular Cyclization: A Gateway to Tetrahydronaphthalenes

One of the most significant applications of 1-Bromo-2-(3-bromopropyl)benzene is its use as a precursor for the synthesis of tetrahydronaphthalene derivatives through intramolecular cyclization. This transformation can be achieved via several methods, including Friedel-Crafts alkylation or Grignard reagent formation.

Friedel-Crafts-type Cyclization:

Treatment of 1-Bromo-2-(3-bromopropyl)benzene with a Lewis acid catalyst can induce an intramolecular Friedel-Crafts alkylation, where the electrophilic carbon of the propyl chain attacks the electron-rich benzene ring to form a six-membered ring.

Reaction Scheme:

Caption: Intramolecular Friedel-Crafts cyclization.

The resulting 1-bromo-1,2,3,4-tetrahydronaphthalene is a valuable intermediate for the synthesis of more complex polycyclic systems and can be used in the development of bioactive molecules.[15][16] Tetrahydronaphthalene scaffolds are found in a variety of natural products and pharmaceuticals.[17][18][19]

Selective Functionalization

The differential reactivity of the two C-Br bonds allows for selective functionalization.

-

Nucleophilic Substitution at the Alkyl Bromide: The primary alkyl bromide readily undergoes SN2 reactions with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) while leaving the aryl bromide intact. This allows for the introduction of various functional groups at the terminus of the propyl chain.

-

Cross-Coupling at the Aryl Bromide: The aryl bromide can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the aromatic ring.[20]

This orthogonal reactivity makes 1-Bromo-2-(3-bromopropyl)benzene a powerful tool for the convergent synthesis of complex molecules.

Relevance in Drug Discovery and Development

While there are no specific drugs directly synthesized from 1-Bromo-2-(3-bromopropyl)benzene in the public domain, its utility as a building block for scaffolds commonly found in bioactive molecules is significant. The tetrahydronaphthalene core, readily accessible from this starting material, is present in numerous compounds with a wide range of biological activities, including central nervous system (CNS) agents, anticancer agents, and anti-inflammatory drugs.

The ability to selectively functionalize both the aromatic ring and the aliphatic side chain allows for the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs. The introduction of bromine atoms into organic molecules can also enhance their therapeutic properties by influencing their metabolic stability and binding affinity to biological targets.[1]

Safety and Handling

1-Bromo-2-(3-bromopropyl)benzene should be handled with care in a well-ventilated fume hood. As with most halogenated organic compounds, it is expected to be an irritant to the skin, eyes, and respiratory system.[21][22][23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

1-Bromo-2-(3-bromopropyl)benzene is a valuable and versatile building block for organic synthesis. Its differential reactivity, with a nucleophilically labile alkyl bromide and a cross-coupling-ready aryl bromide, provides a powerful platform for the construction of complex molecular architectures. The facile access to the tetrahydronaphthalene scaffold through intramolecular cyclization highlights its potential in the synthesis of medicinally relevant compounds. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and handling of this compound opens up numerous possibilities for the design and creation of novel chemical entities with potential therapeutic applications.

References

- (3-Bromopropyl)

- Wiley-VCH 2007 - Supporting Inform

- An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)

- CAS 1075-28-1 | 1-Bromo-2-(3-bromopropyl)benzene | MFCD09744408. (n.d.). Hoffman Fine Chemicals.

- Scalable Anti-Markovnikov Hydrobromination of Aliphatic and Aromatic Olefins. (n.d.). The Royal Society of Chemistry.

- 1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. (2007, February 13). MDPI.

- SAFETY DATA SHEET - 1-Bromo-3-phenylpropane. (2025, December 18). Fisher Scientific.

- SAFETY DATA SHEET - 1-Bromo-3-phenylpropane. (2025, September 5). Thermo Fisher Scientific.

- (3-Bromopropyl)benzene. (n.d.). PubChem.

- SAFETY DATA SHEET - 1-Bromo-3-isopropylbenzene. (2025, December 26). Thermo Fisher Scientific.

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.

- Anti-Markovnikov Hydrobromin

- SAFETY DATA SHEET - 2-Bromo-1-phenylpropane. (2024, August 6). Sigma-Aldrich.

- Free-Radical Addition of HBr: Anti-Markovnikov Addition. (2022, June 17). Chemistry Steps.

- Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps.

- 1-bromo-1,2,3,4-tetrahydronaphthalene. (n.d.). CymitQuimica.

- Conditions for free radical bromination using NBS and peroxides? (2017, February 28). Chemistry Stack Exchange.

- Allylic and Benzylic Bromin

- Solved Mass spectra for 1-bromo-4-propylbenzene and | Chegg.com. (2014, February 1). Chegg.

- A Technical Guide to Anti-Markovnikov Addition: Regioselectivity in Alkene Hydrohalogen

- 1-Bromo-2-(3-bromopropyl)benzene | CAS#:1075-28-1 | Chemsrc. (2025, August 26). Chemsrc.

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016, May 20). PDF Free Download.

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.

- Synthesis and Biological Activities of 1-Keto-3-Carboxy-6,7- Methylenedioxy-1,2,3,4-Tetrahydronaphthalene Derivatives. (n.d.). Asian Journal of Chemistry.

- Solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives under green and convenient conditions. (2024, September 25). Organic Chemistry Research.

- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.

- Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain). (n.d.). OrgoSolver.

- C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.

- Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube.

- Product Class 3: Bromoarenes. (n.d.). Science of Synthesis.

- 1-Bromo-1,2,3,4-tetrahydronaphthalene. (n.d.). PubChem.

- 1-bromo-2,3,5,6-tetramethylbenzene(1646-53-3) 13 c nmr. (n.d.). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 1-Bromo-2-(3-bromopropyl)benzene | CAS#:1075-28-1 | Chemsrc [chemsrc.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 9. orgosolver.com [orgosolver.com]

- 10. rsc.org [rsc.org]

- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. 1-bromo-1,2,3,4-tetrahydronaphthalene | CymitQuimica [cymitquimica.com]

- 16. 1-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 14450112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione [mdpi.com]

- 18. asianpubs.org [asianpubs.org]

- 19. orgchemres.org [orgchemres.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Application of Ortho-Substituted Bromopropyl Benzene Derivatives

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of ortho-substituted bromopropyl benzene derivatives. These compounds are pivotal intermediates in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This document delves into the strategic considerations for their synthesis, the nuanced effects of ortho-substituents on their reactivity, and their utility in forming carbocyclic and heterocyclic systems. Detailed experimental protocols, mechanistic insights, and a survey of their applications in drug discovery are presented to equip researchers with the practical knowledge required to effectively utilize this important class of molecules.

Introduction: The Strategic Importance of ortho-Substituted Bromopropyl Benzenes

Ortho-substituted bromopropyl benzene derivatives are a class of organic compounds characterized by a benzene ring bearing a propyl bromide chain and another substituent at the adjacent (ortho) position. Their significance in synthetic chemistry stems from the unique interplay between the benzylic bromine, a versatile functional handle, and the neighboring substituent. The ortho group can exert profound steric and electronic effects, influencing the reactivity of the benzylic position and enabling unique intramolecular transformations.

The primary synthetic utility of these derivatives lies in their role as precursors to polycyclic systems. The proximity of the bromopropyl chain to the ortho substituent facilitates intramolecular cyclization reactions, providing a powerful tool for the construction of carbocycles, such as tetralins, and various heterocycles.[1] The tetralin framework, in particular, is a common motif in a multitude of bioactive natural products and pharmaceutical agents.[2]

This guide will explore the key synthetic strategies for accessing these valuable intermediates, dissect the mechanistic underpinnings of their characteristic reactions, and highlight their application in the synthesis of medicinally relevant compounds.

Synthetic Strategies for ortho-Substituted Bromopropyl Benzenes

The synthesis of ortho-substituted bromopropyl benzenes is a multi-step process that requires careful planning to ensure correct regioselectivity and avoid unwanted side reactions. The general approach involves the introduction of an ortho-substituted propyl group onto a benzene ring, followed by selective bromination at the benzylic position.

Introduction of the Propyl Group: Friedel-Crafts Acylation and Reduction

Direct Friedel-Crafts alkylation with a propyl halide is generally avoided due to the high propensity for carbocation rearrangements, which would lead to the formation of an isopropyl group on the benzene ring.[3][4] A more reliable and widely adopted strategy is a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone.[3][5]

Workflow for Propyl Group Installation:

Caption: General workflow for the synthesis of ortho-substituted propylbenzenes.

Experimental Protocol: Synthesis of ortho-Alkylpropylbenzene [5][6]

-

Friedel-Crafts Acylation:

-

To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), add propanoyl chloride.

-

Slowly add the desired ortho-substituted benzene to the mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude ortho-substituted propiophenone.

-

-

Clemmensen Reduction:

-

To a flask containing amalgamated zinc (prepared by treating zinc dust with a solution of mercury(II) chloride), add the crude ortho-substituted propiophenone, concentrated hydrochloric acid, and toluene.

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

After cooling, separate the organic layer, extract the aqueous layer with toluene, and wash the combined organic layers with water and brine.

-

Dry the organic layer and remove the solvent by rotary evaporation. The resulting crude product can be purified by distillation or chromatography.

-

Benzylic Bromination

The introduction of the bromine atom at the benzylic position is typically achieved through a free radical halogenation reaction.[7] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it allows for a low, steady concentration of bromine radicals, which favors selective benzylic bromination over competing reactions such as electrophilic aromatic substitution.[8][9] The reaction is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN).

Mechanism of Benzylic Bromination with NBS:

Caption: Simplified mechanism of benzylic bromination using NBS.

Experimental Protocol: Benzylic Bromination of ortho-Alkylpropylbenzene [7]

-

Dissolve the ortho-alkylpropylbenzene in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct floats to the surface.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

The Influence of the ortho-Substituent on Reactivity

The nature of the ortho-substituent plays a critical role in the reactivity of bromopropyl benzene derivatives. Both steric and electronic effects must be considered when planning synthetic routes involving these intermediates.

Steric Hindrance

A bulky ortho-substituent can sterically hinder the approach of reagents to the benzylic carbon.[10] This can lead to a decrease in the rate of nucleophilic substitution reactions (Sₙ2) at the benzylic position.[11] In some cases, severe steric hindrance can favor elimination reactions or Sₙ1-type mechanisms if the resulting benzylic carbocation is sufficiently stabilized.

| Ortho-Substituent | Relative Rate of Sₙ2 Reaction | Comments |

| -H | High | No steric hindrance. |

| -CH₃ | Moderate | Mild steric hindrance. |

| -C(CH₃)₃ | Low | Significant steric hindrance.[12] |

Electronic Effects

The electronic properties of the ortho-substituent can influence the stability of intermediates formed during reactions at the benzylic position.

-

Electron-donating groups (e.g., -OCH₃, -CH₃) can stabilize a benzylic carbocation through resonance or inductive effects, thus accelerating Sₙ1-type reactions.

-

Electron-withdrawing groups (e.g., -NO₂, -CN) can destabilize a benzylic carbocation, slowing down Sₙ1 reactions. However, they can also activate the aromatic ring towards nucleophilic aromatic substitution under certain conditions.

Intramolecular Participation

Ortho-substituents containing a nucleophilic atom (e.g., -OH, -NH₂, -COOH) can participate in intramolecular reactions, leading to the formation of cyclic products.[5] This neighboring group participation can significantly enhance the rate of reaction compared to their para-isomers.

Key Applications in the Synthesis of Bioactive Molecules

The primary synthetic utility of ortho-substituted bromopropyl benzenes is their role as precursors for intramolecular cyclization reactions to form valuable carbocyclic and heterocyclic scaffolds.

Synthesis of Tetralin Derivatives

The intramolecular Friedel-Crafts alkylation of ortho-bromopropyl benzenes is a powerful method for the synthesis of tetralin derivatives.[1] This reaction is typically promoted by a Lewis acid, such as AlCl₃ or SnCl₄.

General Scheme for Tetralin Synthesis:

Caption: Intramolecular Friedel-Crafts alkylation to form a tetralin ring system.

The tetralin core is present in numerous biologically active compounds, including anticancer agents and central nervous system drugs.[13][14] The ability to synthesize substituted tetralins from readily available starting materials makes this a valuable strategy in drug discovery.

Subsequent Functionalization

The bromide in ortho-substituted bromopropyl benzenes can be converted into a Grignard reagent, which can then be reacted with a variety of electrophiles to introduce further complexity.[15][16] Additionally, the aromatic bromide can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon bonds.[11][12][17]

Table of Potential Subsequent Reactions:

| Reaction Type | Reagents | Product |

| Grignard Formation | Mg, ether | Arylmagnesium bromide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compound |

| Heck Coupling | Alkene, Pd catalyst, base | Substituted alkene |

| Nucleophilic Substitution | Nu⁻ | Aryl-Nu |

Conclusion

Ortho-substituted bromopropyl benzene derivatives are versatile and highly valuable intermediates in organic synthesis. Their unique structural features, characterized by the interplay between the reactive benzylic bromide and the neighboring substituent, provide access to a wide range of complex molecular architectures. A thorough understanding of their synthesis, the steric and electronic effects of the ortho-group, and their propensity for intramolecular cyclization is crucial for their effective application. This guide has provided a detailed overview of these aspects, equipping researchers with the knowledge to leverage these powerful building blocks in the synthesis of novel and medicinally important compounds.

References

-

Applications and synthesis of tetralin derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The Alkylation of Benzene by Acylation-Reduction. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

-

Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2016). Molecules, 21(1), 96. [Link]

-

A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. (2002). Organic Letters, 4(16), 2657-2660. [Link]

-

A. Bioactive compounds possessing an indan and tetralin framework. B.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

TETRALIN. (n.d.). Ataman Kimya. Retrieved February 15, 2026, from [Link]

-

Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction. (2024). The Journal of Organic Chemistry. [Link]

-

New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2017). Molecules, 22(12), 2183. [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

-

18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts. [Link]

-

Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved February 15, 2026, from [Link]

-

Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. (2006). The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

-

friedel-crafts acylation of benzene. (n.d.). Chemguide. Retrieved February 15, 2026, from [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1555–1564. [Link]

-

Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. (2023). JoVE. [Link]

-

Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction. (2024). The Journal of Organic Chemistry. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

-

Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2024). The Journal of Organic Chemistry. [Link]

-

10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved February 15, 2026, from [Link]

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). UCCS. Retrieved February 15, 2026, from [Link]

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. [Link]

-

Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved February 15, 2026, from [Link]

-

Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2012). Beilstein Journal of Organic Chemistry, 8, 1058–1076. [Link]

-

10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020). YouTube. [Link]

-

NBS Benzylic Bromination of Alkylbenzene Compounds. (2014). YouTube. [Link]

-

Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube. [Link]

-

preparation method of n-propylbenzene and its application in organic synthesis. (2024). SoHu. [Link]

-

New approach to the synthesis of functionalized tetralins via the TaCl5-mediated reaction 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes. (2024). ChemRxiv. [Link]

-

8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position. (2021). Chemistry LibreTexts. [Link]

-

Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. (2015). Synfacts, 11(04), 0385. [Link]

-

2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs. (1984). Journal of Medicinal Chemistry, 27(10), 1341–1345. [Link]

- Synthesis of propylbenzene from toluene and ethylene. (2012).

-

Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. (2021). Chemical Communications, 57(55), 6791-6794. [Link]

-

n-PROPYLBENZENE. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube. [Link]

-

-

Mg, ether 2. D2O Br. (n.d.). Chegg. Retrieved February 15, 2026, from [Link]

-

- Process for preparation of n-propyl benzene. (2016).

-

Synthesis, Characterization, and Reactions of Halogenated Ortho-acetamidostilbenes Mediated by Lewis Acids. (2025). Current Organic Chemistry, 29(10), 833-839. [Link]

-

Radical Bromocyclization of Alkynes for the Synthesis of Thio-Flavonoids and Benzothiophenes. (2026). The Journal of Organic Chemistry. [Link]

-

Synthesis of n-propylbenzene. (2013). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. (2016). Science, 351(6276), 949-952. [Link]

-

Allene Trifunctionalization via Amidyl Radical Cyclization and TEMPO Trapping. (2021). The Journal of Organic Chemistry, 86(13), 8891–8899. [Link]

-

1-bromo-2-(1-methylpropyl)benzene. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

-

Allene Trifunctionalization via Amidyl Radical Cyclization and TEMPO Trapping. (2021). The Journal of Organic Chemistry, 86(13), 8891–8899. [Link]

-

Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. (2023). Organic & Biomolecular Chemistry, 21(3), 546-550. [Link]

-

Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) invol. (2023). Organic & Biomolecular Chemistry, 21(3), 546-550. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 9. youtube.com [youtube.com]

- 10. theses.gla.ac.uk [theses.gla.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. www1.udel.edu [www1.udel.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

1-bromo-2-(3-bromopropyl)benzene chemical structure and molecular weight

An In-depth Technical Guide: 1-Bromo-2-(3-bromopropyl)benzene

Executive Summary

This technical guide provides a comprehensive overview of 1-bromo-2-(3-bromopropyl)benzene, a difunctional aromatic compound of significant interest to researchers in synthetic chemistry and drug development. The molecule's unique architecture, featuring both an aryl bromide and a primary alkyl bromide, presents a versatile scaffold for the construction of complex molecular entities. This document details the compound's chemical structure, molecular weight, and physicochemical properties. Furthermore, it outlines a logical synthetic strategy, discusses its dual-reactivity profile, and provides essential guidelines for safe handling and storage, grounding all technical claims in authoritative sources.

Chemical Identity and Core Properties

1-bromo-2-(3-bromopropyl)benzene is a substituted aromatic hydrocarbon characterized by two bromine atoms at distinct positions, conferring differential reactivity that is highly valuable in multi-step synthesis.

Nomenclature and Chemical Identifiers

A clear identification of this compound is critical for regulatory compliance and scientific communication.

| Parameter | Value | Source(s) |

| Systematic Name | 1-bromo-2-(3-bromopropyl)benzene | N/A |

| CAS Number | 1075-28-1 | [1][2] |

| Molecular Formula | C₉H₁₀Br₂ | [1][3] |

| MDL Number | MFCD09744408 | [1] |

Molecular Structure

The structure consists of a benzene ring substituted at the C1 position with a bromine atom and at the C2 position with a 3-bromopropyl side chain. This ortho-substitution pattern influences the molecule's conformation and reactivity.

Caption: Chemical structure of 1-bromo-2-(3-bromopropyl)benzene.

Physicochemical Properties

The physical properties of the compound are essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 277.99 g/mol | [1][2] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Boiling Point | 277.1 ± 15.0 °C at 760 mmHg | [3] |

| 75-76 °C at 0.1 Torr | [1] | |

| Flash Point | 137.2 ± 19.6 °C | [3] |

Synthesis and Mechanistic Considerations

A robust synthetic route to 1-bromo-2-(3-bromopropyl)benzene must strategically install the two distinct bromo-functionalized groups. The order of operations is critical to ensure correct regioselectivity and to avoid common pitfalls associated with electrophilic aromatic substitution.

Retrosynthetic Analysis and Strategy

The synthesis of polysubstituted benzenes requires careful planning regarding the order of substituent addition, as existing groups on the ring direct the position of subsequent additions.[4][5]

-

Direct Alkylation vs. Acylation-Reduction: Direct Friedel-Crafts alkylation with 1,3-dibromopropane is ill-advised due to the high probability of carbocation rearrangements and potential for polymerization. A superior strategy is a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This sequence reliably installs a linear alkyl chain without rearrangement.[6]

-

Order of Bromination: The propyl group is an ortho-, para-directing activator, while a bromine substituent is an ortho-, para-directing deactivator.[6] Installing the activating propyl group first enhances the ring's reactivity towards the subsequent electrophilic bromination, making the reaction more efficient. Performing the bromination on propylbenzene would yield a mixture of ortho and para isomers, with the para isomer often being the major product due to sterics.[6] Therefore, a separation step would be necessary.

The proposed synthesis begins with Friedel-Crafts acylation of benzene, followed by reduction, electrophilic bromination of the resulting propylbenzene, and finally, radical bromination of the propyl side chain. An alternative, more direct route would involve the functionalization of 2-bromobenzyl bromide, extending the side chain, but this can be more complex. The following workflow represents a classical and reliable approach.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Proposed)

This protocol is a conceptualized procedure based on established organic chemistry transformations.[4][6][7][8]

Step 1: Friedel-Crafts Acylation of Benzene

-

To a cooled (0 °C), stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add propanoyl chloride dropwise.

-

Add benzene to the activated acylium ion complex and allow the reaction to warm to room temperature, stirring until completion (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it over ice, followed by extraction with an organic solvent.

-

Wash the organic layer with aqueous HCl, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to yield propiophenone.

Step 2: Clemmensen Reduction of Propiophenone

-

Activate zinc powder by stirring with a dilute HCl solution to create a zinc-mercury amalgam.

-

Add the propiophenone and concentrated HCl to the amalgam.

-

Heat the mixture under reflux until the ketone is consumed.

-

After cooling, extract the product, propylbenzene, into an organic solvent, wash, dry, and purify by distillation.

Step 3: Electrophilic Aromatic Bromination

-

Dissolve propylbenzene in a suitable solvent (e.g., CCl₄ or CH₂Cl₂).

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add one equivalent of molecular bromine (Br₂) at room temperature, protecting the reaction from light.

-

Stir until the reaction is complete. Quench with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

Wash, dry, and separate the ortho- and para-isomers using column chromatography or fractional distillation.

Step 4: Free-Radical Bromination of the Propyl Side Chain

-

Dissolve the isolated 2-bromopropylbenzene in a non-polar solvent like carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Irradiate the mixture with a UV lamp or heat to initiate the reaction.

-

Monitor the reaction for the formation of the desired product. Upon completion, filter off the succinimide byproduct.

-

Wash the filtrate, dry the organic layer, and purify the final product, 1-bromo-2-(3-bromopropyl)benzene, via vacuum distillation or chromatography.

Chemical Reactivity and Applications

The primary value of 1-bromo-2-(3-bromopropyl)benzene lies in its two chemically distinct carbon-bromine bonds. The aryl bromide is relatively inert and typically requires a transition-metal catalyst for substitution (e.g., Suzuki, Buchwald-Hartwig coupling), whereas the primary alkyl bromide is susceptible to classical nucleophilic substitution (Sₙ2) reactions.[9]

This differential reactivity allows for selective, sequential functionalization, making it an ideal scaffold for building libraries of complex molecules in drug discovery and materials science.

Caption: Differential reactivity of the aryl and alkyl bromide sites.

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety precautions are mandatory. While specific data for this exact molecule is limited, data from structurally similar compounds provides a strong basis for risk assessment.[1]

Hazard Identification

The compound is expected to be an irritant based on the hazards of related chemicals.[10]

| Hazard Type | Description | Source(s) for Related Compounds |

| Skin Irritation | Causes skin irritation. Avoid contact. | [10] |

| Eye Irritation | Causes serious eye irritation. | [10] |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | [10] |

Recommended Handling Procedures

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat.[11][12]

-

Respiratory Protection: If exposure limits may be exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[11]

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][12][13]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[12][13]

Conclusion

1-Bromo-2-(3-bromopropyl)benzene is a highly valuable, yet specialized, chemical intermediate. Its defining features—the precise molecular weight of 277.99 g/mol and the ortho-disubstituted pattern of two distinct C-Br bonds—make it a powerful tool for synthetic chemists. The ability to perform selective chemistry at either the aromatic ring or the alkyl side chain provides a clear pathway for the rational design and assembly of novel pharmaceuticals and advanced materials. Adherence to rigorous synthetic planning and strict safety protocols is essential for harnessing the full potential of this versatile building block.

References

-

1-Bromo-2-(3-bromopropyl)benzene | CAS#:1075-28-1. Chemsrc. [Link]

-

Benzene, (3-bromopropyl)-. NIST WebBook. [Link]

-

Safety Data Sheet - 1-Bromo-3-(3-bromopropyl)benzene. Angene Chemical. [Link]

-

(3-Bromopropyl)benzene: A Versatile Chemical Intermediate. ChemAnalyst. [Link]

-

1-Bromo-3-phenylpropane. MilliporeSigma. [Link]

-

Benzene, (2-bromopropyl)-. NIST WebBook. [Link]

-

Synthesis of p-Bromopropylbenzene. YouTube. [Link]

-

Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

-

Synthesis of bromobenzene. The Royal Society of Chemistry. [Link]

-

Chemistry of Benzene: Reactions of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Bromination of benzene. Khan Academy. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 1-Bromo-2-(3-bromopropyl)benzene - [sigmaaldrich.com]

- 3. 1-Bromo-2-(3-bromopropyl)benzene | CAS#:1075-28-1 | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. nbinno.com [nbinno.com]

- 10. angenechemical.com [angenechemical.com]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Orthogonal Functionalization vs. Linear Alkylation: A Technical Guide to Bromopropylbenzene Derivatives

Executive Summary

In drug discovery and advanced organic synthesis, the structural distinction between (3-bromopropyl)benzene (Molecule A) and 1-bromo-2-(3-bromopropyl)benzene (Molecule B) represents a shift from simple derivatization to complex scaffold construction.

While Molecule A serves primarily as a linear alkylating agent ("linker chemistry"), Molecule B acts as a bifunctional synthone . The presence of the ortho-bromo substituent in Molecule B fundamentally alters its reactivity profile, enabling Parham-type cyclization and orthogonal cross-coupling strategies essential for synthesizing fused ring systems like indanes and tetralins.

This guide details the physicochemical differences, divergent synthetic pathways, and specific experimental protocols for utilizing these compounds in high-value applications.

Physicochemical & Structural Analysis

The core difference lies in the substitution pattern of the arene ring. Molecule A possesses a monosubstituted benzene ring, whereas Molecule B is 1,2-disubstituted (ortho pattern). This seemingly minor change dictates their utility in medicinal chemistry.

Table 1: Comparative Physicochemical Profile

| Feature | (3-Bromopropyl)benzene | 1-Bromo-2-(3-bromopropyl)benzene |

| CAS Number | 637-59-2 | 1075-28-1 |

| Structure | Ph-(CH₂)₃-Br | 2-Br-Ph-(CH₂)₃-Br |

| Molecular Weight | 199.09 g/mol | 277.99 g/mol |

| Boiling Point | ~238°C (760 mmHg) | 75–76°C (0.1 Torr) |

| Density | 1.31 g/mL | ~1.70 g/mL |

| Primary Reactivity | Nucleophilic Substitution ( | Metal-Halogen Exchange / Cross-Coupling |

| Aryl Proton NMR | Multiplet (5H) | Multiplet (4H); Distinct splitting at C3/C6 |

Spectroscopic Distinction (¹H NMR)

-

Molecule A: Shows a characteristic multiplet integrating to 5 protons in the aromatic region (7.1 – 7.4 ppm).

-

Molecule B: Shows a reduced integration (4 protons). Crucially, the proton at the 3-position (adjacent to the aryl bromide) typically appears as a doublet of doublets (dd) further downfield due to the inductive effect of the bromine, providing a clear diagnostic signal.

Divergent Synthetic Pathways

The synthesis of these two molecules requires distinct strategies to ensure regioselectivity.

Synthesis of (3-Bromopropyl)benzene (Molecule A)

Mechanism: Anti-Markovnikov Hydrobromination. The most efficient industrial route involves the radical addition of hydrogen bromide to allylbenzene.

-

Precursors: Allylbenzene, HBr (gas), Peroxide initiator (AIBN or Benzoyl Peroxide).

-

Key Step: Radical generation favors the terminal carbon, yielding the linear 1-bromo-3-phenylpropane product.

Synthesis of 1-Bromo-2-(3-bromopropyl)benzene (Molecule B)

Mechanism: Functional Group Transformation via Reduction. Direct bromination of Molecule A is non-selective (yielding para/ortho mixtures). The authoritative route builds the chain from an ortho-substituted precursor.

-

Precursors: 3-(2-Bromophenyl)propanoic acid.

-

Workflow:

-

Reduction: The carboxylic acid is reduced to the alcohol using Borane-THF (

) or -

Bromination: The alcohol is converted to the alkyl bromide using Phosphorus Tribromide (

) or Carbon Tetrabromide/Triphenylphosphine (Appel Reaction).

-

Figure 1: Divergent synthetic workflows. Molecule A utilizes radical addition, while Molecule B requires systematic functional group interconversion to preserve the ortho-substitution pattern.

Reactivity & Applications: The "Ortho-Effect"

The defining feature of Molecule B is its ability to undergo Orthogonal Functionalization . While Molecule A is limited to attaching a phenylpropyl chain to a nucleophile, Molecule B serves as a precursor for intramolecular cyclization.

Molecule A: The Linear Linker

Used primarily to introduce a hydrophobic spacer.

-

Typical Reaction:

-

Drug Discovery Use: Modulating lipophilicity (LogP) in GPCR ligands (e.g., modifying serotonin or dopamine receptor antagonists).

Molecule B: The Parham Cyclization Precursor

Molecule B is a classic substrate for the Parham Cyclization , a powerful method to synthesize indanes and tetralins.

-

Mechanism: Lithium-Halogen Exchange followed by Intramolecular Alkylation.

-

Selectivity: The Aryl C-Br bond undergoes exchange with

-Butyllithium much faster than the Alkyl C-Br bond (at -78°C). The resulting aryl-lithium species acts as an internal nucleophile, attacking the alkyl bromide to close the ring.

Figure 2: The Parham Cyclization mechanism.[1][2] The reaction exploits the kinetic difference between aryl and alkyl halides to form fused ring systems.

Experimental Protocols

Protocol 1: General Alkylation with (3-Bromopropyl)benzene

Use Case: Synthesizing a secondary amine derivative.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Reagents: Charge flask with Primary Amine (1.0 equiv),

(2.0 equiv), and Acetonitrile (0.2 M concentration). -

Addition: Add (3-bromopropyl)benzene (1.1 equiv) dropwise via syringe.

-

Reaction: Heat to reflux (80°C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc).

-

Workup: Filter off inorganic salts. Concentrate filtrate.[3] Redissolve in DCM, wash with water/brine. Dry over

. -

Purification: Flash column chromatography.

Protocol 2: Parham Cyclization of 1-Bromo-2-(3-bromopropyl)benzene

Use Case: Synthesis of Indane. Safety Note: t-Butyllithium is pyrophoric. Use strict anhydrous/anaerobic techniques.

-

Setup: Flame-dry a 3-neck flask under Argon atmosphere.

-

Solvent: Add anhydrous THF (tetrahydrofuran) and cool to -78°C (Dry ice/Acetone bath).

-

Substrate: Add 1-bromo-2-(3-bromopropyl)benzene (1.0 equiv).

-

Exchange: Slowly add

-Butyllithium (2.1 equiv, pentane solution) dropwise over 20 minutes. Maintain temperature below -70°C.-

Why: The first equivalent performs the exchange; the second scavenges the resulting t-butyl bromide to prevent side reactions.

-

-

Cyclization: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench carefully with saturated

solution. -

Workup: Extract with diethyl ether. The product (Indane) is volatile; avoid high-vacuum prolonged drying.

References

-

Parham Cyclization Methodology: Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups at Ortho Positions. Accounts of Chemical Research, 15(10), 300–305. Link

-

Synthesis of Ortho-Bromo Precursors: Slocum, D. W., et al. (2004). Metalation of Haloarenes. Tetrahedron, 60(2), 365-369. Link

-

Physical Properties & Safety: PubChem Compound Summary for CID 12503 (3-Bromopropyl)benzene. Link[3]

-

Commercial Availability & CAS Verification: Sigma-Aldrich Product Specification for 1-Bromo-2-(3-bromopropyl)benzene (CAS 1075-28-1). Link

Sources

An In-Depth Technical Guide to Bifunctional Aryl Alkyl Bromide Building Blocks for Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Duality in Synthesis

In the intricate world of molecular design and synthesis, efficiency and modularity are paramount. Bifunctional building blocks—molecules possessing two distinct reactive sites—serve as powerful linchpins in the construction of complex molecular architectures.[1] Among these, aryl alkyl bromides have emerged as exceptionally versatile scaffolds, particularly in the realms of medicinal chemistry and materials science.[2][3] Their strategic importance lies in the orthogonal reactivity of the aryl bromide (a C(sp²)-Br bond) and the alkyl bromide (a C(sp³)-Br bond). This duality allows for selective, sequential functionalization, enabling chemists to build molecular diversity from a common core, a cornerstone of modern drug discovery and materials development.[4][5]

The aryl bromide moiety is a canonical substrate for a vast array of palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with exquisite control.[6] Concurrently, the alkyl bromide handle provides a complementary site for nucleophilic substitution or modern radical-mediated coupling reactions. This guide provides a deep dive into the synthesis and strategic application of these pivotal building blocks, offering field-proven insights and detailed protocols for their effective deployment.

The Principle of Orthogonal Reactivity

The core utility of bifunctional aryl alkyl bromides is rooted in the concept of orthogonal reactivity—the ability to address one functional group in the presence of the other with high selectivity. The C(sp²)-Br bond on the aromatic ring is typically activated by transition metal catalysts (like palladium), while the C(sp³)-Br bond on the alkyl chain is more susceptible to nucleophilic attack or radical abstraction. This differential reactivity is the key to their power, allowing for a programmed, stepwise elaboration of the molecular scaffold.

Caption: Orthogonal reactivity workflow.

Synthesis of Aryl Alkyl Bromide Building Blocks

The reliable synthesis of high-purity building blocks is the foundation of any successful synthetic campaign. Several robust methods are employed, with the choice depending on the desired substitution pattern and available starting materials.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for regioselective functionalization of aromatic rings.[7] A directing metalation group (DMG) coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at the adjacent ortho position. The resulting aryllithium or arylmagnesium species can then be quenched with an electrophilic bromine source. This method is exceptionally valuable for installing functionality in a highly controlled manner.[8][9][10][11]

Experimental Protocol: ortho-Bromination of a Phenylalkyl Amide

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N,N-diethyl-2-phenylethanamide substrate (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metalation: Add sec-butyllithium (1.1 equiv, 1.4 M in cyclohexane) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting deep red solution for 1 hour at -78 °C.

-

Bromination: In a separate flask, dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 equiv) in anhydrous THF. Add this solution dropwise to the aryllithium solution. The color will rapidly fade.

-

Quench and Workup: After stirring for 30 minutes at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired ortho-brominated product.

Caption: Directed ortho-Metalation (DoM) workflow.

Radical Halogenation of Alkyl Chains

For introducing a bromine atom onto an alkyl side chain, particularly at a benzylic position, the Wohl-Ziegler reaction is a classic and effective method.[3][12] It employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator (like AIBN or benzoyl peroxide) under thermal or photochemical conditions.

Experimental Protocol: Benzylic Bromination via Wohl-Ziegler Reaction

-

Setup: Combine the aryl-alkyl substrate (1.0 equiv), N-bromosuccinimide (1.1 equiv), and AIBN (0.05 equiv) in a flask with a reflux condenser. Add anhydrous carbon tetrachloride (0.1 M).

-

Initiation: Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can also be initiated by irradiation with a sunlamp.

-

Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-4 hours. A key visual cue is the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.

-

Workup: Cool the reaction to room temperature and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford the crude alkyl bromide, which can be further purified if necessary.

Applications in Synthesis: The Gateway to Molecular Complexity

The true power of these building blocks is realized in their application, where they serve as versatile platforms for constructing diverse and complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an ideal electrophile for a suite of palladium-catalyzed reactions that form the bedrock of modern organic synthesis.

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is arguably one of the most widely used cross-coupling reactions.[13] Its tolerance of a vast range of functional groups and generally mild conditions make it indispensable in drug discovery.[14][15][16] The choice of ligand, base, and solvent is critical for achieving high yields, especially with challenging substrates.[17][18]

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: In a glovebox or under a strong flow of argon, add the aryl alkyl bromide building block (1.0 equiv), the boronic acid or ester partner (1.2 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) to a reaction vial.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 1-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol (0.1 M).

-

Reaction: Seal the vial and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours.

-

Monitoring and Workup: Monitor the reaction's progress by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Purification: Wash the filtrate with water and brine, dry the organic phase (Na₂SO₄), and concentrate. Purify the product via flash chromatography or recrystallization.

| Parameter | Common Reagents & Conditions | Rationale / Causality |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Choice depends on the stability and ease of reduction to the active Pd(0) species. |

| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, increasing reaction rates and scope.[17] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[13] |

| Solvent | Dioxane/H₂O, Toluene, DMF | The solvent must solubilize the reagents and often includes water to aid in dissolving the base and facilitating the transmetalation. |

Table 1: Common Reagents for Suzuki-Miyaura Coupling.

The formation of C(sp²)-N bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a general and powerful method for coupling aryl halides with a wide variety of amines.[19][20] The evolution of highly active catalysts based on sterically demanding phosphine ligands has dramatically expanded the scope of this reaction to include less reactive aryl chlorides and a broad range of amine coupling partners.[21][22][23]

Caption: Buchwald-Hartwig Amination Cycle.

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: To an oven-dried Schlenk tube, add the aryl alkyl bromide (1.0 equiv), the amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos or BrettPhos, 2-4 mol%).

-

Atmosphere: Evacuate and backfill the tube with argon three times.

-

Solvent and Reaction: Add anhydrous, degassed toluene or dioxane (0.1 M) via syringe. Heat the reaction mixture to 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with diethyl ether, and quench with water. Separate the layers and extract the aqueous phase with ether.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

For the synthesis of arylalkynes, which are valuable intermediates in materials science and medicinal chemistry, the Sonogashira coupling is the premier method.[24] It couples an aryl halide with a terminal alkyne, traditionally using a dual palladium and copper(I) catalytic system.[25] Modern protocols have also been developed that are copper-free, mitigating issues of catalyst homocoupling and simplifying purification.[26][27]

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

-

Setup: To a Schlenk flask, add the aryl alkyl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 1 mol%).

-

Atmosphere: Evacuate and backfill with argon.

-

Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and part of the solvent system. Finally, add the terminal alkyne (1.1 equiv).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion.

-

Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated NH₄Cl solution (to remove copper salts), water, and brine. Dry the organic layer, concentrate, and purify by flash chromatography.

Nickel/Photoredox Dual Catalysis

A frontier in cross-coupling involves the merger of photoredox and nickel catalysis to forge C(sp³)-C(sp²) bonds under exceptionally mild conditions.[28] This approach is ideal for functionalizing the alkyl bromide portion of the building block. A photocatalyst, upon excitation by visible light, generates an alkyl radical from the alkyl bromide via single-electron transfer.[29][30] This radical is then captured by a low-valent nickel complex, which proceeds through a cross-coupling cycle with an aryl partner to form the C-C bond.[31][32]

Caption: Interconnected Photoredox and Nickel Cycles.

Experimental Protocol: Metallaphotoredox C(sp³)–C(sp²) Coupling

-

Setup: In a glovebox, charge a vial with the alkyl bromide substrate (e.g., the bifunctional building block, 1.0 equiv), an aryl halide coupling partner (1.5 equiv), the nickel catalyst (e.g., NiCl₂·glyme, 10 mol%), a ligand (e.g., dtbbpy, 12 mol%), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).

-

Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMA or DMF) and a stoichiometric reductant/sacrificial electron donor (e.g., Hantzsch ester or an amine).

-

Reaction: Seal the vial, remove from the glovebox, and place it in front of a blue LED light source with fan cooling to maintain room temperature. Stir for 12-48 hours.

-

Workup and Purification: Upon completion, dilute the reaction with an organic solvent, filter through a plug of silica gel, and concentrate. Purify the resulting product by preparative HPLC or column chromatography.

Conclusion and Future Outlook

Bifunctional aryl alkyl bromide building blocks represent a powerful and versatile class of reagents for modern organic synthesis. Their inherent orthogonal reactivity enables a logical and efficient approach to the construction of complex molecules, allowing for the late-stage diversification that is critical for programs in drug discovery and materials science.[12][33] The continued development of novel catalytic systems, including more sustainable and earth-abundant metal catalysts and advanced photoredox methods, will further expand the utility of these essential scaffolds.[34] As chemists continue to push the boundaries of molecular complexity, the strategic use of such well-designed building blocks will remain a cornerstone of innovation.

References

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Related Compounds. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

-

Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of transition metal and photoredox catalysis. Nature Reviews Chemistry, 1(7). Available at: [Link]

-

Zabolotna, Y., et al. (2020). A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry. Journal of Chemical Information and Modeling, 60(12), 6147–6156. Available at: [Link]

-

Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3567–3570. Available at: [Link]

-

Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-Electron Transmetalation: An Enabling Technology for Unconventional C-C Bond Formation. Accounts of Chemical Research, 47(8), 2545–2556. Available at: [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]

-

Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Organic Photoredox Catalysts. Chemical Reviews, 113(7), 5322–5363. Available at: [Link]

-

Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: A Novel Class of Nucleophiles for Room-Temperature Suzuki Cross-Coupling Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]

-

Barrios-Landeros, F., & Hartwig, J. F. (2007). A New Catalyst for the α-Arylation of Ketones with Good Functional Group Tolerance. Journal of the American Chemical Society, 129(25), 7894–7895. Available at: [Link]

-

Cresswell, A. J., Eey, S. T. C., & Denmark, S. E. (2015). The Ever-Expanding Role of Decarboxylative Couplings in Organic Synthesis. Angewandte Chemie International Edition, 54(52), 15642–15682. Available at: [Link]

-

Capriati, V., et al. (2012). Exploiting the Lithiation-Directing Ability of Oxetane for the Regioselective Preparation of Functionalized 2-Aryloxetane Scaffolds under Mild Conditions. Angewandte Chemie International Edition, 51(30), 7532–7536. Available at: [Link]

-

O'Brien, J. M., et al. (2021). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. The Journal of Organic Chemistry, 86(6), 4578–4590. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

American Chemical Society. (2025). Bifunctional electrophile-nitrile building blocks in iterative cross-condensation synthesis of heterocycles. ACS Fall 2025. Available at: [Link]

-

Klein, J. E. M. N., et al. (2015). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. Chemistry - A European Journal, 21(48), 17233–17237. Available at: [Link]

-

ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

-

Gholinejad, M., & Far, M. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7378–7401. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Wikipedia. (n.d.). Building block (chemistry). Retrieved from [Link]

-

Köcher, T., & Herrmann, W. A. (2002). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organometallic Chemistry, 653(1-2), 263–268. Available at: [Link]

-

Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Presentation based on work published in Organic Letters. Available at: [Link]

-

Ghosh, I., et al. (2014). Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C-H Arylation Reactions Using Aryl Bromides. Angewandte Chemie International Edition, 53(48), 13249–13253. Available at: [Link]

-

Smith, A. M., et al. (2010). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 46(3), 418–420. Available at: [Link]

-

Luo, Q.-L., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 83(21), 13345–13354. Available at: [Link]

-

University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

Gomez-Angel, A., et al. (2021). Synthesis and functionalisation of a bifunctional normorphan 3D building block for medicinal chemistry. Tetrahedron, 83, 131961. Available at: [Link]

-

Singh, U., & Singh, R. P. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5228–5256. Available at: [Link]

-

Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(7), 2821–2824. Available at: [Link]

-

Hess, A., et al. (2021). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(23), 8036–8041. Available at: [Link]

-

Gutierrez, O., et al. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society, 140(50), 17402–17407. Available at: [Link]

-

Piou, T., & Rovis, T. (2012). High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes. Journal of the American Chemical Society, 134(28), 11333–11336. Available at: [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

El-Faham, A., et al. (2020). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules, 25(23), 5673. Available at: [Link]

-

O'Brien, J. M., et al. (2021). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. The Journal of Organic Chemistry, 86(6), 4578–4590. Available at: [Link]

-

Gevorgyan, V., et al. (2023). Electrochemical Synthesis of Dimeric λ3-Bromane: Platform for Hypervalent Bromine(III) Compounds. Journal of the American Chemical Society, 145(13), 7434–7442. Available at: [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Biochemistry, 56(43), 5737–5750. Available at: [Link]

-

Bo, Z., & Rahn, M. D. (2004). Synthesis of aryl/alkyl building blocks for dendrimer and hyperbranched polymer synthesis. Organic Letters, 6(5), 667–669. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkylation or arylation. Retrieved from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024). European Journal of Medicinal Chemistry, 279, 116828. Available at: [Link]

-

Fiveable. (n.d.). Aryl Bromides Definition. Retrieved from [Link]

- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.). Google Patents.

-

Aryl bromides: Significance and symbolism. (2025). Sci-Hub. Available at: [Link]

Sources

- 1. Building block (chemistry) - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Bifunctional electrophile-nitrile building blocks in iterative cross-condensation synthesis of heterocycles | Poster Board #1034 - American Chemical Society [acs.digitellinc.com]

- 5. Synthesis and functionalisation of a bifunctional normorphan 3D building block for medicinal chemistry - White Rose Research Online [eprints.whiterose.ac.uk]

- 6. wisdomlib.org [wisdomlib.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Directed regioselective ortho , ortho ′-magnesiations of aromatics and heterocycles using s Bu 2 Mg in toluene - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01777B [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. research.rug.nl [research.rug.nl]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 26. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 28. Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Photoredox Catalysis for Building C-C Bonds from C(sp2)-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]